1-Palmitoyl-sn-glycerol

描述

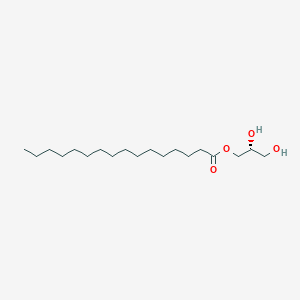

Structure

2D Structure

属性

IUPAC Name |

[(2S)-2,3-dihydroxypropyl] hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-17-18(21)16-20/h18,20-21H,2-17H2,1H3/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHZLMUACJMDIAE-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701313712 | |

| Record name | 1-Palmitoyl-sn-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

The product varies from a pale yellow to pale brown oily liquid to a white or slightly off-white hard waxy solid. The solids may be in the form of flakes, powders or small beads, Solid | |

| Record name | MONO- AND DIGLYCERIDES OF FATTY ACIDS | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | MG(16:0/0:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011564 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water, soluble in ethanol and toluene at 50 °C | |

| Record name | MONO- AND DIGLYCERIDES OF FATTY ACIDS | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

32899-41-5, 26657-96-5 | |

| Record name | 1-Palmitoyl-sn-glycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32899-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl monopalmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026657965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecanoic acid, monoester with 1,2,3-propanetriol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Palmitoyl-sn-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2,3-dihydroxypropyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glycerol palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.519 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MG(16:0/0:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011564 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Pathways of 1 Hexadecanoyl Sn Glycerol

De Novo Biosynthesis Pathways

De novo synthesis is the principal mechanism for producing glycerolipids. This pathway begins with basic metabolic building blocks and assembles them into more complex lipid structures. It is a critical process for generating signaling molecules, energy storage lipids, and structural components of cellular membranes. researchgate.net

The central pathway for the de novo synthesis of glycerolipids is the Glycerol-3-Phosphate Pathway, also known as the Kennedy pathway. nih.govmdpi.com This metabolic sequence is initiated with the precursor molecule, sn-glycerol 3-phosphate, which is primarily derived from the reduction of dihydroxyacetone phosphate (B84403) (DHAP), an intermediate of glycolysis. wikipedia.orgnih.gov The pathway proceeds through a series of acylation steps to produce key lipid intermediates. nih.gov

The first and rate-limiting step in the Glycerol-3-Phosphate Pathway is the acylation of sn-glycerol 3-phosphate. researchgate.netmdpi.com In this reaction, a fatty acyl-CoA molecule is esterified to the sn-1 position of the glycerol-3-phosphate backbone. researchgate.netnih.gov This enzymatic reaction results in the formation of lysophosphatidic acid (LPA). nih.govnih.gov Specifically for the synthesis of the precursor to 1-Hexadecanoyl-sn-glycerol, a hexadecanoyl group from hexadecanoyl-CoA (palmitoyl-CoA) is transferred, yielding 1-hexadecanoyl-sn-glycero-3-phosphate. uniprot.orgillinois.edu The resulting LPA is a crucial intermediate that can be directed towards the synthesis of various glycerolipids. nih.gov

The acylation of sn-glycerol 3-phosphate is catalyzed by a family of enzymes known as sn-glycerol-3-phosphate acyltransferases (GPATs; EC 2.3.1.15). nih.govnih.gov These enzymes are considered to control the rate-limiting step in glycerolipid biosynthesis. nih.govresearchgate.netresearchgate.net In mammals, four distinct isoforms of GPAT have been identified (GPAT1-4), each encoded by a separate gene. researchgate.netnih.govndl.gov.in They are classified into two main groups based on their subcellular location and sensitivity to N-ethylmaleimide (NEM): mitochondrial isoforms (GPAT1 and GPAT2) and endoplasmic reticulum isoforms (GPAT3 and GPAT4). researchgate.netndl.gov.in

Glycerol-3-Phosphate Pathway

Role of Glycerol-3-Phosphate Acyltransferases (GPATs)

GPAM (Glycerol-3-phosphate acyltransferase 1)

Glycerol-3-phosphate acyltransferase, mitochondrial, also known as GPAM or GPAT1, is a key enzyme in the initial step of glycerolipid synthesis. genecards.orgnih.gov It is located on the outer mitochondrial membrane and is resistant to inhibition by the sulfhydryl reagent N-ethylmaleimide (NEM). researchgate.netnih.gov GPAM exhibits a substrate preference for saturated long-chain acyl-CoAs, such as hexadecanoyl-CoA (palmitoyl-CoA). nih.govgenecards.org This specificity makes it a critical enzyme in initiating the synthesis of glycerolipids containing a hexadecanoyl moiety at the sn-1 position, such as 1-hexadecanoyl-sn-glycero-3-phosphate. nih.govuniprot.org The catalytic activity of GPAM is highest with substrates that have a 16-carbon acyl chain. uniprot.org

| Feature | Description |

| Enzyme Name | Glycerol-3-phosphate acyltransferase 1, mitochondrial |

| Gene Name | GPAM |

| Aliases | GPAT, GPAT1 wikipedia.org |

| Location | Mitochondrial outer membrane nih.govwikipedia.org |

| Function | Catalyzes the transfer of an acyl-group from acyl-CoA to the sn-1 position of glycerol-3-phosphate to form lysophosphatidic acid. researchgate.netuniprot.org |

| Substrate Preference | Saturated fatty acyl-CoAs, particularly hexadecanoyl-CoA (C16:0). nih.govuniprot.org |

| NEM Sensitivity | Resistant researchgate.netnih.gov |

AGPATs (1-Acyl-sn-glycerol-3-phosphate acyltransferases)

Following the synthesis of lysophosphatidic acid (LPA) by GPATs, the next step in the pathway leading to phosphatidic acid and subsequently to triacylglycerols and phospholipids (B1166683) is catalyzed by 1-acyl-sn-glycerol-3-phosphate acyltransferases (AGPATs), also known as lysophosphatidic acid acyltransferases (LPAATs). nih.govresearchgate.net These enzymes transfer a second fatty acyl group, typically an unsaturated one, from an acyl-CoA molecule to the sn-2 position of LPA. uniprot.org This reaction converts LPA into phosphatidic acid (PA), a central precursor for the synthesis of diacylglycerol (DAG), triacylglycerol (TAG), and various phospholipids. mdpi.comnih.gov Therefore, the action of AGPATs directs the metabolic flux away from the pathway that would lead to 1-monoacylglycerols.

1-Acylglycerol-3-Phosphate O-Acyltransferase 3 (AGPAT3), also known as LPAAT3, is an integral membrane protein primarily located in the endoplasmic reticulum. uniprot.orggenecards.orgwikipedia.org It plays a specific role in converting LPA to phosphatidic acid by incorporating an acyl group at the sn-2 position. uniprot.orggenecards.org Research has shown that AGPAT3 can act on LPA substrates that contain a saturated fatty acid, such as hexadecanoic acid (C16:0), at the sn-1 position. uniprot.orggenecards.org The enzyme utilizes various acyl-CoAs as donors, including oleoyl-CoA (C18:1) and arachidonoyl-CoA (C20:4). uniprot.org While crucial for the synthesis of phospholipids and triglycerides, AGPAT3's function represents a branch point in the glycerolipid pathway, leading to the formation of diacyl species rather than monoacylglycerols. mapmygenome.innih.gov

| Feature | Description |

| Enzyme Name | 1-Acylglycerol-3-Phosphate O-Acyltransferase 3 |

| Gene Name | AGPAT3 |

| Aliases | LPAAT3, LPAAT-Gamma genecards.org |

| Location | Endoplasmic Reticulum, Golgi membrane, nuclear envelope uniprot.orgwikipedia.org |

| Function | Converts 1-acyl-sn-glycerol-3-phosphate (LPA) into 1,2-diacyl-sn-glycerol-3-phosphate (phosphatidic acid or PA) by acylating the sn-2 position. uniprot.orggenecards.orgwikipedia.org |

| Substrates | Acts on LPA containing C16:0-C20:4 fatty acids at the sn-1 position, using acyl-CoAs like C18:1-CoA or C20:4-CoA as the acyl donor. uniprot.org |

While 1-acyl-sn-glycerol-3-phosphate acyltransferase 5 (AGPAT5) is a crucial enzyme in glycerolipid synthesis, its primary role lies in the conversion of lysophosphatidic acid (LPA) to phosphatidic acid (PA) by adding an acyl group to the sn-2 position. nih.govnih.govencyclopedia.pub This function positions it more directly in the pathway for the synthesis of diacylglycerols and phospholipids rather than the de novo synthesis of 1-monoacylglycerols. nih.gov Although AGPAT5 exhibits broad substrate specificity for various lysophospholipids, its direct involvement in the primary synthesis of 1-Hexadecanoyl-sn-glycerol is not its characterized function. nih.gov

Dihydroxyacetone Phosphate (DHAP) Pathway

The Dihydroxyacetone Phosphate (DHAP) pathway represents a significant route for the de novo synthesis of glycerolipids, including the backbone for 1-Hexadecanoyl-sn-glycerol. nih.govumich.edumacmillanusa.com This pathway begins with the acylation of DHAP, a glycolytic intermediate. macmillanusa.comwikipedia.org

The initial step in the DHAP pathway leading towards the synthesis of 1-Hexadecanoyl-sn-glycerol involves the condensation of Palmitoyl-CoA, the activated form of palmitic acid, with dihydroxyacetone phosphate (DHAP). umich.edunih.gov This reaction forms acyl-dihydroxyacetone phosphate.

The enzyme responsible for catalyzing the condensation of Palmitoyl-CoA and DHAP is Acyl-CoA:dihydroxyacetone phosphate acyltransferase (DHAPAT). nih.govebi.ac.ukscholaris.ca This enzyme facilitates the transfer of the palmitoyl (B13399708) group from Coenzyme A to the DHAP molecule, yielding 1-palmitoyl-dihydroxyacetone phosphate. This intermediate can then be reduced to form 1-hexadecanoyl-sn-glycero-3-phosphate (lysophosphatidic acid), a precursor that can be further metabolized. nih.gov

Metabolism of 1-Hexadecanoyl-sn-glycerol

Once synthesized, 1-Hexadecanoyl-sn-glycerol can undergo further metabolic conversions, a key one being its phosphorylation to form phosphatidic acid, a pivotal signaling molecule and a precursor for the synthesis of more complex glycerophospholipids. creative-proteomics.comnih.govnih.gov

Conversion to Phosphatidic Acid

The conversion of 1-Hexadecanoyl-sn-glycerol to a form of phosphatidic acid is a critical step in its metabolic journey, enabling its entry into various lipid signaling and biosynthetic pathways. creative-proteomics.comnih.govnih.gov

While the primary substrates for Diacylglycerol Kinases (DGKs) are diacylglycerols, the broader class of acylglycerol kinases demonstrates the capacity to phosphorylate monoacylglycerols. nih.govmdpi.com Specifically, the enzyme Acylglycerol kinase (AGK) has been identified to phosphorylate both monoacylglycerols and diacylglycerols to produce lysophosphatidic acid and phosphatidic acid, respectively. uniprot.orgwikipedia.orgnih.gov Therefore, in the context of 1-Hexadecanoyl-sn-glycerol metabolism, AGK is the key enzyme that would catalyze its conversion to 1-hexadecanoyl-sn-glycero-3-phosphate (a lysophosphatidic acid). This phosphorylation is a crucial regulatory step, as both the substrate and the product are bioactive lipids with distinct cellular functions. uniprot.orgnih.gov Although DGKs themselves have a strong preference for diacylglycerol substrates, the functional role of converting monoacylglycerols to their phosphorylated counterparts is carried out by enzymes like AGK. mdpi.comcanada.ca

Role of Diacylglycerol Kinases (DGKs)

Acylglycerol Kinase Activity

Acylglycerol kinase (AGK) is a key enzyme that directly phosphorylates monoacylglycerols to form lysophosphatidic acid (LPA) wikipedia.orguniprot.orggenecards.orgnih.gov. This enzymatic reaction is a critical step in the biosynthesis of glycerophospholipids. AGK catalyzes the transfer of a phosphate group from ATP to the sn-3 position of a monoacylglycerol. In the context of 1-Hexadecanoyl-sn-glycerol, AGK would catalyze its conversion to 1-Hexadecanoyl-sn-glycerol 3-phosphate, a species of lysophosphatidic acid mimedb.org. LPA is not only a precursor for the synthesis of more complex phospholipids but also a potent signaling molecule itself.

The activity of AGK is crucial for maintaining the balance between different lipid species within the cell and for generating the necessary building blocks for membrane biogenesis.

Precursor in Complex Lipid Synthesis

1-Hexadecanoyl-sn-glycerol serves as a pivotal precursor in the synthesis of both neutral lipids for energy storage and polar lipids for membrane formation.

Triacylglycerol Biosynthesis

The primary pathway for the incorporation of 1-Hexadecanoyl-sn-glycerol into triacylglycerols is the monoacylglycerol pathway. This pathway is particularly prominent in the intestine for the absorption of dietary fats but also functions in other tissues like the liver libretexts.org.

In this pathway, 1-Hexadecanoyl-sn-glycerol is acylated at the sn-2 position by a monoacylglycerol acyltransferase (MGAT) to form a 1,2-diacyl-sn-glycerol. This diacylglycerol is then further acylated at the sn-3 position by a diacylglycerol acyltransferase (DGAT) to yield a triacylglycerol libretexts.orgyoutube.com. The resulting triacylglycerol, containing the hexadecanoyl moiety, can then be stored in lipid droplets as a form of energy reserve.

| Step | Enzyme | Substrate | Product |

| 1 | Monoacylglycerol Acyltransferase (MGAT) | 1-Hexadecanoyl-sn-glycerol | 1-Hexadecanoyl-2-acyl-sn-glycerol |

| 2 | Diacylglycerol Acyltransferase (DGAT) | 1-Hexadecanoyl-2-acyl-sn-glycerol | 1-Hexadecanoyl-2,3-diacyl-sn-glycerol (Triacylglycerol) |

Phospholipid Biosynthesis

1-Hexadecanoyl-sn-glycerol is also a key intermediate in the synthesis of various phospholipids, which are essential components of cellular membranes.

The entry of 1-Hexadecanoyl-sn-glycerol into glycerophospholipid metabolism is primarily initiated by its phosphorylation. As mentioned earlier, acylglycerol kinase (AGK) converts 1-Hexadecanoyl-sn-glycerol into 1-Hexadecanoyl-sn-glycerol 3-phosphate (lysophosphatidic acid) uniprot.orggenecards.org. This lysophosphatidic acid can then be further acylated at the sn-2 position by an acyltransferase to form phosphatidic acid. Phosphatidic acid is a central branch point in phospholipid biosynthesis and can be converted to various glycerophospholipids, such as phosphatidylcholine, phosphatidylethanolamine, and phosphatidylinositol, through the action of different enzymes mdpi.com.

Synthesis of Lysophosphatidylethanolamine

1-Hexadecanoyl-sn-glycerol serves as a potential precursor in the biosynthesis of lysophosphatidylethanolamine (LPE), specifically 1-hexadecanoyl-sn-glycero-3-phosphoethanolamine (B1242901) (LPE 16:0). nih.govebi.ac.uk Lysophospholipids are generally produced through several pathways, including the partial hydrolysis of phospholipids by phospholipase A enzymes or the acylation of glycerophospholipids. researchgate.netwikipedia.org Another significant route for their generation is the phosphorylation of monoacylglycerols. researchgate.net

In this pathway, 1-hexadecanoyl-sn-glycerol can be phosphorylated by an acylglycerol kinase to yield 1-hexadecanoyl-sn-glycerol 3-phosphate, also known as lysophosphatidic acid (LPA 16:0). mimedb.org This LPA then acts as an intermediate. The final step involves the addition of an ethanolamine (B43304) headgroup, a reaction typically catalyzed by a phosphotransferase enzyme, to form 1-hexadecanoyl-sn-glycero-3-phosphoethanolamine. This compound is classified as a 1-acyl-sn-glycero-3-phosphoethanolamine, where the hexadecanoyl (palmitoyl) group is located at the sn-1 position. nih.gov

Lysophosphatidylethanolamines are minor but important components of cell membranes and are involved in various signaling pathways. wikipedia.orgnih.gov The synthesis pathway from monoacylglycerols like 1-hexadecanoyl-sn-glycerol is a key process for generating these bioactive lipids.

| Intermediate Compound | Precursor | Product | Enzyme Class (putative) |

| 1-Hexadecanoyl-sn-glycerol 3-phosphate (LPA 16:0) | 1-Hexadecanoyl-sn-glycerol | 1-Hexadecanoyl-sn-glycero-3-phosphoethanolamine | Acylglycerol Kinase |

| 1-Hexadecanoyl-sn-glycero-3-phosphoethanolamine (LPE 16:0) | 1-Hexadecanoyl-sn-glycerol 3-phosphate | - | Phosphotransferase |

Ether Lipid Synthesis

The biosynthesis of ether lipids, which are characterized by an ether bond at the sn-1 position of the glycerol (B35011) backbone, follows a distinct pathway that does not directly utilize 1-acyl-sn-glycerols like 1-hexadecanoyl-sn-glycerol as primary precursors. wikipedia.orgnih.gov The initial steps of ether lipid synthesis occur in the peroxisome and begin with dihydroxyacetone phosphate (DHAP), an intermediate of glycolysis. nih.gov

The key steps in the canonical pathway are:

Acylation of DHAP to form acyl-DHAP, catalyzed by dihydroxyacetonephosphate acyltransferase (DHAPAT).

Exchange of the acyl group for a fatty alcohol, forming an ether bond. This reaction is catalyzed by alkyldihydroxyacetonephosphate synthase (ADAPS) to produce alkyl-DHAP. nih.gov

1-Hexadecanoyl-sn-glycerol possesses an ester linkage, not an ether linkage, at the sn-1 position. nih.gov Therefore, it cannot directly enter the main ether lipid synthesis pathway. While exogenous alkylglycerols (e.g., sn-1-O-hexadecylglycerol) can be phosphorylated by an alkylglycerol kinase to bypass the initial peroxisomal steps and enter the pathway at the endoplasmic reticulum, the same is not true for acylglycerols. plos.orgplos.orgresearchgate.net Studies comparing the metabolic effects of the ether lipid precursor hexadecylglycerol with its acyl analogue, palmitin (a mixture containing 1-hexadecanoyl-sn-glycerol), demonstrate their different metabolic fates and roles, highlighting that the acyl version does not serve as a direct precursor for ether lipids. plos.orgnih.gov

| Feature | 1-Hexadecanoyl-sn-glycerol (Acyl) | Ether Lipid Precursors (Alkyl) |

| Bond at sn-1 Position | Ester | Ether |

| Direct Role in Ether Lipid Synthesis | No | Yes |

| Initial Biosynthesis Substrate | Glycerol-3-Phosphate / DHAP (for its components) | Dihydroxyacetone Phosphate (DHAP) |

| Bypass of Peroxisomal Steps | No | Yes (as exogenous alkylglycerol) |

Involvement in Fatty Acid Metabolism

1-Hexadecanoyl-sn-glycerol is intrinsically linked to fatty acid metabolism as it is a monoacylglycerol containing a 16-carbon saturated fatty acid, palmitic acid (16:0), esterified to the sn-1 position of a glycerol molecule. nih.gov Its role is primarily within the pathways of triacylglycerol synthesis and degradation, rather than the de novo synthesis or beta-oxidation of fatty acids themselves.

Fatty acid synthesis is the process of creating fatty acids from acetyl-CoA, primarily in the cytosol, while beta-oxidation is the catabolic process of breaking down fatty acids into acetyl-CoA in the mitochondria. wikipedia.orgaocs.org 1-Hexadecanoyl-sn-glycerol participates in the subsequent metabolic steps:

Formation from Triacylglycerol: It is formed during the catabolism of triacylglycerols. Lipases, such as hormone-sensitive lipase (B570770) or lipoprotein lipase, hydrolyze triacylglycerols, releasing fatty acids and generating diacylglycerol and monoacylglycerol intermediates.

Precursor for Triacylglycerol Synthesis: 1-Hexadecanoyl-sn-glycerol can be re-esterified to form diacylglycerols and subsequently triacylglycerols. This occurs through the "monoacylglycerol pathway," which is particularly active in enterocytes of the small intestine for the absorption of dietary fats. researchgate.net In this pathway, monoacylglycerol acyltransferases (MGATs) catalyze the addition of a fatty acyl-CoA to the monoacylglycerol to form a diacylglycerol. nih.gov A subsequent acylation by diacylglycerol acyltransferase (DGAT) yields a triacylglycerol. eagri.org

Source of Palmitic Acid: Upon hydrolysis by a monoacylglycerol lipase, 1-hexadecanoyl-sn-glycerol releases free palmitic acid and glycerol. The released palmitic acid can then be activated to palmitoyl-CoA and either enter the beta-oxidation pathway to produce energy or be used for the synthesis of other lipids.

Lipid Transport Processes

1-Hexadecanoyl-sn-glycerol and its isomer, 2-hexadecanoyl-sn-glycerol, play a crucial role in the digestion and transport of dietary fats. The vast majority of dietary fats are in the form of triacylglycerols. During digestion in the small intestine, pancreatic lipase hydrolyzes these triacylglycerols into free fatty acids and 2-monoacylglycerols. researchgate.netnih.gov While 1-monoacylglycerols are also present, the 2-monoacylglycerol isomer is the primary product.

These digestion products, including monoacylglycerols and free fatty acids, are emulsified by bile salts to form mixed micelles. semanticscholar.org The monoacylglycerols are then absorbed by the enterocytes lining the intestinal wall. The uptake into these cells is believed to be a protein-mediated process, potentially involving transporters like the plasma membrane fatty acid-binding protein (FABPpm) and fatty acid transport proteins (FATP). nih.govphysiology.org

Inside the enterocyte, 1-Hexadecanoyl-sn-glycerol is a key substrate for the resynthesis of triacylglycerols via the monoacylglycerol pathway. researchgate.netnih.gov This pathway is responsible for the majority of triacylglycerol synthesis during fat absorption. The key steps are:

Acylation: Monoacylglycerol acyltransferase (MGAT) re-esterifies the monoacylglycerol with a fatty acyl-CoA molecule to form a diacylglycerol.

Second Acylation: Diacylglycerol acyltransferase (DGAT) adds another fatty acyl-CoA to the diacylglycerol, forming a triacylglycerol. nih.gov

The newly synthesized triacylglycerols, along with cholesterol esters, phospholipids, and apolipoprotein B-48, are then assembled into large lipoprotein particles called chylomicrons. nih.gov These chylomicrons are secreted from the enterocytes into the lymphatic system, which eventually carries them into the bloodstream for distribution to various tissues in the body.

| Process | Location | Key Molecules Involved | Outcome |

| Digestion | Small Intestine Lumen | Triacylglycerol, Pancreatic Lipase, Bile Salts | Free Fatty Acids, 2-Monoacylglycerols |

| Absorption | Enterocyte (Brush Border) | Monoacylglycerols, Free Fatty Acids, Mixed Micelles, Transporter Proteins | Uptake of lipids into intestinal cells |

| Resynthesis | Enterocyte (Endoplasmic Reticulum) | 1-Hexadecanoyl-sn-glycerol, MGAT, DGAT, Fatty Acyl-CoA | Triacylglycerol formation |

| Transport | Enterocyte to Lymph/Blood | Triacylglycerol, Chylomicrons, Apolipoprotein B-48 | Secretion of lipids for systemic distribution |

Biological Roles and Functional Mechanisms of 1 Hexadecanoyl Sn Glycerol

Cellular Signaling Mechanisms

Cellular signaling is a complex network of communication that governs basic cellular activities and coordinates cell actions. Lipids, traditionally known for their roles in energy storage and membrane structure, are now recognized as critical players in signal transduction. 1-Hexadecanoyl-sn-glycerol, also known as 1-monopalmitoylglycerol, belongs to the class of monoacylglycerols, which are derivatives of glycerol (B35011). While this specific molecule has been identified in various organisms, its signaling functions are not as extensively characterized as those of diacylglycerols.

Second Messenger Functions

Second messengers are intracellular signaling molecules that are rapidly produced or released in response to an extracellular signal (the first messenger) and are responsible for relaying the signal to intracellular effector proteins. The most well-documented lipid-derived second messengers are diacylglycerols (DAGs) and inositol (B14025) trisphosphate (IP₃).

Currently, there is a lack of direct scientific evidence to definitively establish 1-Hexadecanoyl-sn-glycerol as a canonical second messenger in the same vein as classic examples like cAMP or Ca²⁺. However, its structural similarity to diacylglycerol (DAG), a well-known second messenger, suggests a potential, though likely distinct, role in cellular signaling. Diacylglycerols are produced by the hydrolysis of phospholipids (B1166683) and are key activators of Protein Kinase C (PKC). While 1,2-Dipalmitoyl-sn-glycerol, a diacylglycerol, is recognized for its role as a second messenger and a weak activator of PKC, the specific second messenger functions of 1-Hexadecanoyl-sn-glycerol remain an area for further investigation.

Activation of Protein Kinase C (PKC)

Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in a multitude of cellular processes, including cell growth, differentiation, and apoptosis. The activation of conventional and novel PKC isoforms is critically dependent on the presence of diacylglycerol (DAG). DAG binds to the C1 domain of PKC, causing a conformational change that relieves autoinhibition and activates the enzyme.

Direct evidence for the activation of PKC by 1-Hexadecanoyl-sn-glycerol is not robustly established in the scientific literature. However, studies on other, structurally similar, diacylglycerols provide a framework for its potential mechanism. For example, 1,2-dioctanoyl-sn-glycerol (B43705) has been shown to induce the activation of PKC, leading to downstream cellular effects. Similarly, 1-Stearoyl-2-arachidonoyl-sn-glycerol can potently activate several PKC isoforms. Given that monoacylglycerols can also influence membrane properties, it is plausible that 1-Hexadecanoyl-sn-glycerol could modulate PKC activity, either directly or indirectly, but this requires empirical validation.

| Compound | Effect on PKC | Reference Study Finding |

|---|---|---|

| 1,2-Dipalmitoyl-sn-glycerol | Weak Activator | Recognized for its ability to act as a second messenger and a weak activator of Protein Kinase C (PKC). |

| 1,2-dioctanoyl-s,n-glycerol | Activator | Induces activation of protein kinase C, leading to changes in growth cone shape and actin accumulation. |

| 1-Stearoyl-2-arachidonoyl-sn-glycerol | Potent Activator | Can potently activate PKCα, PKCε, and PKCδ at nanomolar concentrations. |

Modulation of Cell Recognition

Cell recognition is a fundamental process that allows cells to identify and interact with each other and with the extracellular matrix. This process is mediated by specific molecules on the cell surface, such as glycoproteins and glycolipids. There is currently no direct scientific literature available that describes a role for 1-Hexadecanoyl-sn-glycerol in the modulation of cell recognition processes.

Influence on T-Cell Receptor Signaling

T-cell receptor (TCR) signaling is a critical event in the adaptive immune response, leading to T-cell activation, proliferation, and differentiation. The signaling cascade is initiated by the binding of an antigen to the TCR and involves a complex interplay of kinases, phosphatases, and adapter proteins. Lipid modifications of signaling proteins, such as palmitoylation, are known to be crucial for their proper localization and function within the T-cell.

While direct studies on the effect of 1-Hexadecanoyl-sn-glycerol on TCR signaling are scarce, research on other monoacylglycerols, such as glycerol monolaurate (GML), has demonstrated significant immunomodulatory effects. GML has been shown to inhibit TCR-induced signaling events and T-cell proliferation. These effects are thought to be mediated through the alteration of membrane dynamics. Given the structural similarities, it is conceivable that 1-Hexadecanoyl-sn-glycerol could also influence the membrane environment of the TCR complex, thereby modulating signaling, but this remains to be experimentally demonstrated.

| Compound | Observed Effect on T-Cells | Mechanism of Action |

|---|---|---|

| Glycerol Monolaurate (GML) | Inhibits TCR-induced signaling and proliferation at high concentrations. | Alters membrane dynamics. |

| Glycerol Monolaurate (GML) | Stimulates T-cell proliferation at low concentrations. | May exert effects along the calcium-dependent inositol phospholipid signal transduction pathway. |

Regulation of Actin Polymerization

The actin cytoskeleton is a dynamic network of protein filaments that is essential for various cellular processes, including cell motility, shape, and division. The polymerization and depolymerization of actin filaments are tightly regulated by a host of signaling molecules. PKC, a potential downstream target of lipid messengers, is known to play a role in cytoskeletal reorganization.

There is no direct evidence to suggest that 1-Hexadecanoyl-sn-glycerol directly regulates actin polymerization. However, through the potential activation of PKC, it could indirectly influence the actin cytoskeleton. For instance, the activation of PKC by 1,2-dioctanoyl-s,n-glycerol leads to an accumulation of F-actin. Phosphoinositides are also known to be key regulators of the actin cytoskeleton by interacting with various actin-binding proteins. Whether 1-Hexadecanoyl-sn-glycerol has any direct interaction with actin regulatory proteins is unknown.

Insulin-Induced Translocation Regulation

Insulin (B600854) signaling is a key regulator of glucose homeostasis, primarily by promoting the translocation of the glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane in muscle and adipose tissue. This process facilitates the uptake of glucose from the bloodstream. The insulin signaling pathway involves a cascade of phosphorylation events, including the activation of Akt.

The direct involvement of 1-Hexadecanoyl-sn-glycerol in the regulation of insulin-induced GLUT4 translocation has not been reported. However, studies have shown that acute exposure to palmitate, the fatty acid component of 1-Hexadecanoyl-sn-glycerol, can stimulate GLUT4 translocation and glucose uptake in skeletal muscle cells, an effect mediated through the activation of Akt and ERK1/2 pathways. It is important to note that this effect is of the free fatty acid and not the monoacylglycerol. The metabolism of glycerol, the other component of 1-Hexadecanoyl-sn-glycerol, is also influenced by insulin. While these findings provide a potential link, further research is necessary to determine if 1-Hexadecanoyl-sn-glycerol itself has a direct regulatory role in this process.

Structural and Dynamic Roles

The amphipathic nature of 1-Hexadecanoyl-sn-glycerol, with its hydrophilic glycerol head and hydrophobic hexadecanoyl tail, dictates its interaction with and influence on the lipid bilayer of cell membranes.

1-Hexadecanoyl-sn-glycerol can influence the physical properties of cell membranes by inserting into the lipid bilayer. This integration can alter membrane fluidity, thickness, and curvature. The presence of monoacylglycerols like 1-Hexadecanoyl-sn-glycerol within the membrane can disrupt the tight packing of phospholipids, thereby increasing membrane fluidity. This modulation is crucial for various cellular processes that depend on the dynamic nature of the membrane, such as signal transduction and the function of membrane-bound proteins.

Research on model membrane systems has shown that the shape of lipid molecules can affect membrane curvature mdpi.commdpi.com. Monoacylglycerols, with their smaller head group compared to their acyl chain, can induce negative curvature, which is important for processes like vesicle formation and membrane fusion mdpi.comnih.gov. The incorporation of 1-Hexadecanoyl-sn-glycerol can thus facilitate the formation of non-lamellar lipid phases, which are transient structures essential for various cellular events mdpi.com.

The functionality of membrane proteins can also be influenced by the lipid environment, including factors like bilayer thickness and lipid composition researchgate.netfrontiersin.org. By altering the physical state of the membrane, 1-Hexadecanoyl-sn-glycerol can indirectly modulate the activity of embedded proteins researchgate.net.

| Feature | Influence of 1-Hexadecanoyl-sn-glycerol |

| Membrane Fluidity | Increases by disrupting phospholipid packing |

| Membrane Curvature | Induces negative curvature, aiding in vesicle formation |

| Protein Function | Indirectly modulates through changes in the lipid environment |

Studies on artificial lipid bilayers have explored how different molecules can affect membrane stability nih.gov. The presence of molecules like 1-Hexadecanoyl-sn-glycerol can influence the thermodynamic properties of the membrane, affecting its phase behavior and stability researchgate.netacs.org. For instance, in monolayers, the presence of specific monoacylglycerols can lead to more ordered and stable condensed phases researchgate.netacs.org. The interaction of 1-Hexadecanoyl-sn-glycerol with other membrane lipids, such as cholesterol and sphingolipids, can further contribute to the formation of stable microdomains or lipid rafts.

| Interaction | Effect on Membrane Stability |

| Hydrogen Bonding | Forms bonds with phospholipid head groups, increasing cohesion |

| Phase Behavior | Influences the formation of more ordered and stable lipid phases |

| Lipid Rafts | Can participate in the formation of stable microdomains |

Energy Homeostasis

1-Hexadecanoyl-sn-glycerol is a key molecule in the storage and utilization of energy within the cell. It serves as both a direct source of energy and a building block for more complex energy storage molecules.

As a monoacylglycerol, 1-Hexadecanoyl-sn-glycerol can be catabolized to release its constituent fatty acid, palmitic acid, and glycerol. Palmitic acid, a saturated 16-carbon fatty acid, can undergo beta-oxidation within the mitochondria to produce a significant amount of acetyl-CoA. This acetyl-CoA then enters the citric acid cycle to generate ATP, the primary energy currency of the cell walshmedicalmedia.com.

The glycerol backbone can also be utilized for energy. It can be converted to glycerol-3-phosphate, which can then enter the glycolytic pathway to be converted into pyruvate (B1213749) and subsequently generate ATP nih.govnih.gov. This makes 1-Hexadecanoyl-sn-glycerol an efficient molecule for providing energy to the cell. The breakdown of monoacylglycerols is facilitated by specific lipases within the cell nih.gov.

| Component | Metabolic Pathway | Energy Production |

| Hexadecanoyl (Palmitic Acid) | Beta-oxidation | Acetyl-CoA -> Citric Acid Cycle -> ATP |

| sn-Glycerol | Glycolysis | Glycerol-3-Phosphate -> Pyruvate -> ATP |

1-Hexadecanoyl-sn-glycerol is a crucial intermediate in the synthesis of triacylglycerols (TAGs), the primary form of long-term energy storage in eukaryotes nih.govnih.gov. In adipose tissue, excess fatty acids are esterified to a glycerol backbone to form TAGs, which are stored in lipid droplets nih.govnih.gov. 1-Hexadecanoyl-sn-glycerol can act as a precursor in this process, being acylated by an acyl-CoA to form a diacylglycerol, which is then further acylated to become a triacylglycerol nih.gov.

The mobilization of stored energy involves the breakdown of TAGs by lipases to release fatty acids and glycerol. This process can yield monoacylglycerols like 1-Hexadecanoyl-sn-glycerol as intermediates, which can then be further hydrolyzed or re-esterified depending on the cell's energy needs nih.govresearchgate.net. This dynamic cycle of synthesis and breakdown of TAGs, involving 1-Hexadecanoyl-sn-glycerol, is central to maintaining energy homeostasis nih.gov.

| Process | Role of 1-Hexadecanoyl-sn-glycerol |

| Triacylglycerol Synthesis | Acts as a precursor by being acylated to form diacylglycerol |

| Triacylglycerol Mobilization | Can be an intermediate product of TAG breakdown |

Regulatory Mechanisms Influencing 1 Hexadecanoyl Sn Glycerol Dynamics

Enzymatic Regulation

The synthesis and breakdown of 1-Hexadecanoyl-sn-glycerol are managed by a series of specific enzymes that regulate the flux of glycerolipids within the cell.

Synthesis Pathways:

The formation of 1-Hexadecanoyl-sn-glycerol is intricately linked to the broader pathways of triacylglycerol (TAG) and glycerophospholipid synthesis. The primary route for the de novo synthesis of these lipids is the glycerol-3-phosphate pathway.

Glycerol-3-Phosphate Acyltransferases (GPATs): This is the initial and rate-limiting step where acyl-CoA:glycerol-sn-3-phosphate acyltransferase (GPAT) catalyzes the acylation of glycerol-3-phosphate. nih.gov GPAT1, one of the four mammalian isoforms, exhibits a preference for saturated acyl-CoAs like palmitoyl-CoA, transferring it to the sn-1 position to form 1-palmitoyl-sn-glycerol-3-phosphate (lysophosphatidic acid) nih.govmimedb.orgumaryland.edu.

Acylglycerol-3-Phosphate Acyltransferases (AGPATs): The resulting lysophosphatidic acid is then further acylated at the sn-2 position by AGPAT enzymes to form phosphatidic acid nih.gov.

Phosphatidic Acid Phosphatase (PAP): Phosphatidic acid is subsequently dephosphorylated by PAP (also known as Lipin) to produce diacylglycerol (DAG).

Degradation Pathway:

The hydrolysis of monoacylglycerols is a critical step for releasing free fatty acids and glycerol (B35011) for energy or other metabolic functions.

Monoacylglycerol Lipase (B570770) (MGL): This is the primary enzyme responsible for the hydrolysis of monoacylglycerols into a free fatty acid (palmitic acid in this case) and glycerol. MGL is a serine hydrolase that plays a crucial role in terminating the signaling of endocannabinoids like 2-arachidonoylglycerol (B1664049), but it also acts on other monoacylglycerols nih.gov.

Other Hydrolases: In addition to MGL, other enzymes such as α/β-hydrolase domain 6 (ABHD6) and ABHD12 contribute to the hydrolysis of monoacylglycerols. Notably, ABHD6 has been suggested to play a role in the hydrolysis of monoacylglycerols esterified at the sn-1 position, such as 1-palmitoyl-glycerol nih.gov.

Table 1: Key Enzymes in 1-Hexadecanoyl-sn-glycerol Metabolism

| Enzyme | Pathway | Function | Substrate(s) | Product(s) |

|---|---|---|---|---|

| GPAT1 | Synthesis | Catalyzes the initial acylation of glycerol-3-phosphate. | Glycerol-3-phosphate, Palmitoyl-CoA | This compound-3-phosphate |

| AGPAT | Synthesis | Acylates lysophosphatidic acid. | This compound-3-phosphate, Acyl-CoA | Phosphatidic Acid |

| MGL | Degradation | Hydrolyzes monoacylglycerols. | 1-Hexadecanoyl-sn-glycerol | Palmitic Acid, Glycerol |

| ABHD6 | Degradation | Contributes to the hydrolysis of sn-1 monoacylglycerols. | 1-Hexadecanoyl-sn-glycerol | Palmitic Acid, Glycerol |

Gene Transcription Regulation by Fatty Acids

The fatty acid component of 1-Hexadecanoyl-sn-glycerol, palmitic acid, is not merely a metabolic intermediate but also a signaling molecule that can regulate gene expression. This regulation is primarily achieved by influencing the activity of several key transcription factors and receptors nih.govtandfonline.com.

PPARs are a group of nuclear receptors that function as transcription factors to regulate genes involved in lipid and glucose metabolism nih.govnih.gov. There are three main isoforms: PPARα, PPARγ, and PPARδ/β nih.gov. Fatty acids and their derivatives are natural ligands for PPARs youtube.com.

PPARα: This isoform is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney nih.govyoutube.com. Saturated fatty acids like palmitic acid can act as ligands for PPARα nih.govnih.gov. Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This leads to the upregulation of genes involved in fatty acid uptake, activation, and β-oxidation nih.govyoutube.com.

SREBPs are a family of transcription factors that are central regulators of lipid homeostasis nih.govyoutube.com. SREBP-1, particularly the SREBP-1c isoform, is a key player in the transcriptional control of lipogenesis, activating genes required for fatty acid and triglyceride synthesis nih.govnih.govtaylorandfrancis.com.

TLR4 is a pattern recognition receptor of the innate immune system that is well-known for recognizing lipopolysaccharide (LPS) from Gram-negative bacteria youtube.com. Emerging evidence has firmly established that saturated fatty acids, notably palmitic acid, can also act as ligands for TLR4 nih.govnih.govresearchgate.net.

The interaction between palmitic acid and the TLR4/MD-2 complex can trigger a pro-inflammatory signaling cascade nih.govnih.gov. This activation leads to the downstream recruitment of adaptor proteins and the activation of transcription factors like NF-κB, culminating in the expression of pro-inflammatory cytokines such as IL-1β youtube.comnih.gov. This mechanism links high levels of saturated fatty acids to chronic low-grade inflammation, a state often associated with metabolic diseases researchgate.netresearchgate.net.

| GPCRs | Palmitoylation is a critical post-translational modification that regulates GPCR signaling, trafficking, and localization nih.govnih.govbioscientifica.com. | Palmitic acid released from 1-Hexadecanoyl-sn-glycerol can be used for the palmitoylation of GPCRs, thereby modulating their function. |

G Protein-Coupled Receptors (GPCRs) are the largest family of cell surface receptors and are involved in a vast array of physiological processes nih.gov. The function of many GPCRs is regulated by post-translational modifications, including palmitoylation—the covalent attachment of palmitic acid to cysteine residues nih.govbioscientifica.combioscientifica.com.

This reversible modification can influence nearly all aspects of a GPCR's life cycle, including its trafficking, localization in specific membrane domains like lipid rafts, interaction with G proteins, and desensitization nih.govbioscientifica.com. The availability of palmitic acid, which can be derived from the hydrolysis of 1-Hexadecanoyl-sn-glycerol, is therefore a potential regulatory factor for the function of a wide range of GPCRs, affecting cellular signaling in a GPCR-dependent manner nih.govnih.gov. Additionally, some GPCRs, such as GPR119, can be activated by monoacylglycerols, highlighting a direct signaling role for this lipid class oup.com.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| 1,2-diacyl-sn-glycero-3-phospho-(1'-sn-glycerol) |

| 1-Hexadecanoyl-sn-glycerol |

| 1-palmitoyl-2,3-distearoyl-sn-glycerol |

| This compound-3-phosphate |

| 2-arachidonoylglycerol |

| Diacylglycerol |

| Glycerol |

| Glycerol-3-phosphate |

| Hexadecanoic acid (Palmitic acid) |

| Lipopolysaccharide |

| Lysophosphatidic acid |

| Palmitoyl-CoA |

| Phosphatidic Acid |

Role of 1 Hexadecanoyl Sn Glycerol in Pathophysiological Processes

Metabolic Disorders

Metabolic disorders are characterized by dysregulation of the body's processing and use of nutrients. Lipid metabolism, in particular, plays a central role in the development and progression of these conditions.

Obesity

Obesity is a complex metabolic disorder characterized by excessive body fat accumulation. The metabolism of glycerolipids is significantly altered in obese individuals. While direct studies on 1-Hexadecanoyl-sn-glycerol levels in obesity are limited, research on related monoacylglycerols and their metabolic pathways provides important insights.

Monoacylglycerol acyltransferase 1 (MGAT1) is an enzyme that converts monoacylglycerols into diacylglycerols, a key step in triglyceride synthesis. Studies have shown that the expression of the gene encoding MGAT1 is suppressed in the adipose tissue of genetically obese mice and metabolically abnormal obese humans nih.gov. Furthermore, reducing MGAT1 expression in adipocytes leads to an increase in basal lipolysis, the breakdown of stored fats nih.gov. This suggests that altered monoacylglycerol metabolism is a feature of obesity.

Lipidomic profiling studies have identified associations between specific lipid species and obesity. For instance, lysophosphatidylcholines (LPCs) containing a 16:0 acyl chain (palmitic acid), such as LPC(16:0), have been found to be positively correlated with body mass index (BMI) mdpi.comresearchgate.net.

Table 1: Research Findings on Monoacylglycerol-Related Metabolism in Obesity

| Finding | Organism/System | Implication for Obesity | Reference |

| Suppressed MGAT1 expression | Adipose tissue of obese mice and humans | Altered monoacylglycerol metabolism and increased basal lipolysis. | nih.gov |

| Positive correlation of LPC(16:0) with BMI | Human plasma | Potential role of palmitic acid-containing lipids in obesity. | mdpi.comresearchgate.net |

Cardiovascular Diseases

Cardiovascular diseases (CVD) are a group of disorders of the heart and blood vessels, and their development is strongly linked to dyslipidemia. The role of specific glycerolipids in CVD is an active area of research.

Palmitic acid, the fatty acid component of 1-Hexadecanoyl-sn-glycerol, is known to influence cardiovascular disease risk through various mechanisms beyond its effect on LDL-cholesterol nih.gov. One such mechanism is its role as a precursor for the synthesis of ceramides, which are positively associated with incident CVD nih.gov.

Furthermore, the process of S-palmitoylation, the attachment of palmitic acid to cysteine residues in proteins, has been identified as a critical link between lipid overload and cardiovascular dysfunction nih.gov. This modification can alter the function of key proteins involved in cardiovascular health nih.gov. While this does not directly implicate 1-Hexadecanoyl-sn-glycerol, it highlights the broader impact of palmitic acid metabolism on cardiovascular health.

Research on a related compound, oxidized 1-palmitoyl-2-arachidonyl-sn-glycero-3-phosphocholine (OxPAPC), has shown that it can affect endothelial barrier function, a key aspect of vascular health.

Non-Alcoholic Fatty Liver Disease (NAFLD)

Non-alcoholic fatty liver disease (NAFLD) is characterized by the accumulation of fat in the liver (hepatic steatosis) in the absence of excessive alcohol consumption. The dysregulation of lipid metabolism is central to the pathogenesis of NAFLD.

The precursor of 1-Hexadecanoyl-sn-glycerol, 1-Palmitoyl-sn-glycerol 3-phosphate, is considered a relevant molecule for research into NAFLD medchemexpress.com. This suggests that the pathway involving this monoacylglycerol is of interest in understanding the development of hepatic steatosis.

In a mouse model of alcohol-associated liver disease, a lipid formulation containing 1-palmitoyl-2-oleoyl-sn-glycerol-3-phosphate was utilized, indicating the relevance of palmitic acid-containing glycerophospholipids in liver health mdpi.com. Moreover, a study demonstrated that the infusion of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, a more complex phospholipid, can induce PPARα-dependent gene expression and lead to a decrease in hepatic steatosis nih.gov.

Table 2: Research on Palmitic Acid-Containing Glycerolipids in Liver Disease

| Compound | Model System | Finding | Reference |

| This compound 3-phosphate | N/A | Implicated in NAFLD research. | medchemexpress.com |

| 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine | Mouse model | Infusion decreased hepatic steatosis. | nih.gov |

| 1-palmitoyl-2-oleoyl-sn-glycerol-3-phosphate | Mouse model of alcohol-associated liver disease | Used in a lipid formulation for therapeutic delivery. | mdpi.com |

Neurological Disorders

The brain is a lipid-rich organ, and the proper functioning of the nervous system is highly dependent on the integrity of lipid metabolism. Dysregulation of lipid profiles has been implicated in a variety of neurological and psychiatric conditions.

Neurodegenerative Processes

Neurodegenerative diseases, such as Alzheimer's disease (AD), are characterized by the progressive loss of structure and function of neurons. Alterations in glycerolipid metabolism have been observed in these conditions.

In the brains of individuals with mild cognitive impairment (MCI), a condition that often precedes AD, levels of certain triacylglycerols containing palmitic acid (16:0), such as TG 50:1 (16:0/16:0/18:1), TG 52:1 (16:0/18:0/18:1), and TG 52:2 (16:0/18:1/18:1), are elevated in the cortex mdpi.com. This points to a dysregulation of glycerolipid metabolism early in the disease process.

Furthermore, the enzyme monoacylglycerol lipase (B570770) (Mgll), which is responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (B1664049), has been found to be induced in a mouse model of AD and in the hippocampus of human AD patients nih.gov. This suggests an alteration in the signaling pathways involving monoacylglycerols in the context of neurodegeneration.

A study on a related compound, 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, found that it could improve cognitive decline by enhancing long-term depression, a form of synaptic plasticity nih.gov.

Table 3: Alterations in Glycerolipid Metabolism in Neurodegenerative Processes

| Finding | Condition | Brain Region/System | Reference |

| Elevated triacylglycerols containing 16:0 | Mild Cognitive Impairment | Cortex | mdpi.com |

| Increased monoacylglycerol lipase (Mgll) levels | Alzheimer's Disease | Hippocampus | nih.gov |

| Cognitive improvement with 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine | Animal model of cognitive decline | Hippocampal slices | nih.gov |

Depression-Related Lipid Dysregulation

Major depressive disorder (MDD) is a common and serious mood disorder. Evidence suggests that lipid metabolism is dysregulated in individuals with depression.

Studies in animal models have shown that chronic stress, which can induce depression-like behaviors, leads to elevated levels of glycerolipids, including monoglycerides (B3428702) (MGs), in the hippocampus mdpi.com. Specifically, levels of MG(20:4) were found to be increased mdpi.com.

In humans, lipidomic studies have identified alterations in the plasma lipid profiles of individuals with MDD. One study found a higher abundance of lysophosphatidylinositol (LPI) species with a saturated fatty acid, LPI(16:0), in patients with MDD semanticscholar.org. This suggests that lipids containing palmitic acid may be involved in the pathophysiology of depression. Another study reported that lower levels of several sphingomyelins and glycerophospholipids were associated with an increased risk of depression escholarship.org.

Table 4: Glycerolipid Alterations in Depression

| Finding | Model/Population | Sample Type | Reference |

| Elevated monoglyceride levels | Rat model of depression | Hippocampus | mdpi.com |

| Higher abundance of LPI(16:0) | Patients with MDD | Plasma | semanticscholar.org |

| Lower levels of glycerophospholipids | Community-dwelling American Indians | Plasma | escholarship.org |

Role of 1-Hexadecanoyl-sn-glycerol in Inflammatory and Immune Responses

1-Hexadecanoyl-sn-glycerol, a monoacylglycerol containing palmitic acid, is implicated in various inflammatory and immune pathways. Its role is often mediated through its conversion to other bioactive lipids, such as lysophosphatidic acid (LPA), or by influencing the behavior of key immune cells.

Asthma Phenotypes and Eosinophil Chemotaxis

Eosinophilic inflammation is a hallmark of certain asthma phenotypes, characterized by the accumulation of eosinophils in the airways. 1-Hexadecanoyl-sn-glycerol is a precursor to lysophosphatidic acid (LPA) with a 16:0 acyl chain (LPA 16:0), a signaling lipid that plays a significant role in allergic asthmatic inflammation. atsjournals.org

Studies have shown that LPA possesses chemotactic activity for inflammatory cells, including eosinophils. atsjournals.orgmdpi.com In vitro experiments have demonstrated that LPA can stimulate eosinophil superoxide (B77818) production, increase intracellular calcium, and induce actin polymerization, all of which are processes involved in eosinophil activation and migration. atsjournals.org Furthermore, in vivo studies in animal models have shown that inhalation of LPA can induce the recruitment of eosinophils into the airways and contribute to airway hyperreactivity. atsjournals.org

In patients with mild asthma, saturated LPA species, predominantly LPA 16:0 and LPA 18:0, have been identified in the bronchoalveolar lavage (BAL) fluid. atsjournals.org This suggests a potential role for 1-Hexadecanoyl-sn-glycerol, as the precursor to LPA 16:0, in the underlying inflammatory processes of asthma. The enzyme autotaxin is largely responsible for the conversion of lysophosphatidylcholine (B164491) (LPC) to LPA, and both autotaxin and its LPA products are markedly increased in the BAL fluid of asthmatic patients following an allergen challenge. atsjournals.org

Another related lysophospholipid, lysophosphatidylcholine (LPC) with a 16:0 acyl chain, has also been shown to induce eosinophil adhesion, a critical step in their accumulation in tissues. atsjournals.orgnih.gov LPC can be produced from the hydrolysis of phosphatidylcholine by phospholipase A2. nih.gov While some studies have reported LPC to be chemotactic for eosinophils, it has been suggested that this effect might be due to contamination with platelet-activating factor (PAF) or similar molecules in commercial preparations. mdpi.com

| Bioactive Lipid | Precursor/Related Compound | Observed Effect on Eosinophils | Relevance to Asthma |

|---|---|---|---|

| Lysophosphatidic Acid (LPA 16:0) | 1-Hexadecanoyl-sn-glycerol | Chemotaxis, superoxide production, increased intracellular Ca2+, actin polymerization. atsjournals.org | Found in BAL fluid of asthmatic patients; induces eosinophil recruitment and airway hyperreactivity. atsjournals.org |

| Lysophosphatidylcholine (LPC 16:0) | Phosphatidylcholine | Induces adhesion to β2-integrin ligands. atsjournals.orgnih.gov | Increased levels observed in BAL fluid of asthmatic patients. mdpi.com |

Immunomodulation

Beyond its role in allergic inflammation, 1-Hexadecanoyl-sn-glycerol and its derivatives are involved in broader immunomodulatory processes. The immunomodulatory effects are often context-dependent, potentially exerting both pro- and anti-inflammatory actions.

A structurally related compound, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), has demonstrated immunomodulatory functions. In a study on healthy adults, supplementation with PLAG led to a decrease in the production of the pro-inflammatory cytokines IL-4 and IL-6 by peripheral blood mononuclear cells (PBMCs). nih.gov Furthermore, PLAG supplementation was associated with a significant decrease in B cell proliferation. nih.gov These findings suggest that PLAG may have a role in inhibiting excessive immune activity, which could be beneficial in atopic and autoimmune diseases. nih.govnih.gov

Given that 1-Hexadecanoyl-sn-glycerol is a fundamental monoacylglycerol, its metabolism can influence the availability of substrates for the synthesis of various immunomodulatory lipids. For instance, as an intermediate in the synthesis of lysophosphatidylcholines, it can contribute to the pool of these bioactive lipids which are known to modulate immune cell functions. atsjournals.orgnih.gov The balance between different lipid mediators, which can be influenced by the metabolism of monoacylglycerols like 1-Hexadecanoyl-sn-glycerol, is crucial for maintaining immune homeostasis.

Cancer Pathogenesis

Emerging evidence suggests that 1-Hexadecanoyl-sn-glycerol has a role in cancer pathogenesis, with studies indicating both cytotoxic effects against cancer cells and potential as a biomarker.

Research has shown that this compound, another name for 1-Hexadecanoyl-sn-glycerol, exhibits cytotoxic effects on several cancer cell lines. At a concentration of 100 µg/ml, it was found to be cytotoxic to HeLa (cervical cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) cells. caymanchem.com This suggests a potential anti-proliferative role for this monoacylglycerol.

In the context of prostate cancer, plasma levels of this compound have been found to be negatively associated with cancer risk. caymanchem.com One study noted that its levels are higher in the plasma of patients with benign prostatic hyperplasia compared to those with prostate cancer. caymanchem.com Supporting this, a metabolomic profiling study of male smokers found that circulating 1-stearoylglycerol, a closely related monoacylglycerol, was significantly inversely associated with the risk of prostate cancer. nih.govnih.gov This association was observed for up to 23 years before diagnosis, suggesting that dysregulation of lipid metabolism involving monoacylglycerols may be an early event in prostate carcinogenesis. nih.govnih.gov

| Cancer Cell Line | Type of Cancer | Effect of 1-Hexadecanoyl-sn-glycerol |

|---|---|---|

| HeLa | Cervical Cancer | Cytotoxic at 100 µg/ml. caymanchem.com |

| HepG2 | Liver Cancer | Cytotoxic at 100 µg/ml. caymanchem.com |

| MCF-7 | Breast Cancer | Cytotoxic at 100 µg/ml. caymanchem.com |

The synthesis of glycerolipids, including 1-Hexadecanoyl-sn-glycerol, is also implicated in cancer biology. The glycerol-3-phosphate acyltransferase (GPAT) enzymes catalyze an essential step in the biosynthesis of these lipids. conicet.gov.ar Altered lipid metabolism is a hallmark of aggressive tumors, and targeting pathways involved in glycerophospholipid synthesis is being explored as a therapeutic strategy to overcome chemoresistance in cancers like pancreatic adenocarcinoma. conicet.gov.ar

Renal Dysfunctions and Glomerulopathies

Recent lipidomic studies have identified 1-Hexadecanoyl-sn-glycerol as a potential biomarker in the progression of chronic kidney disease (CKD).

A study involving the Chronic Renal Insufficiency Cohort (CRIC) aimed to identify lipids that predict the progression to end-stage kidney disease. The findings revealed that the abundance of monoacylglycerol (MAG) 16:0, which is 1-Hexadecanoyl-sn-glycerol, was significantly higher in patients whose CKD progressed. nih.govnih.gov The study reported a striking association: for every one standard deviation increase in the abundance of MAG 16:0, there was a 5.45-fold increased risk of disease progression. nih.gov This suggests that elevated levels of 1-Hexadecanoyl-sn-glycerol may be indicative of or contribute to the pathophysiology of worsening renal insufficiency.

While the precise mechanisms by which 1-Hexadecanoyl-sn-glycerol may contribute to renal dysfunction are not fully elucidated, lipid metabolism is known to play a critical role in kidney health and disease. nih.govfrontiersin.orgrice.eduescholarship.orgresearchgate.net Renal lipotoxicity, characterized by the abnormal accumulation of lipids in the kidney, is implicated in renal dysfunction and the pathological changes seen in diabetic nephropathy. frontiersin.org The alteration in the levels of various lipid species, including monoacylglycerols, can disrupt normal cellular function and contribute to inflammation and fibrosis, which are key processes in the progression of CKD. frontiersin.orgescholarship.org

The finding that higher levels of MAG 16:0 are associated with CKD progression highlights the potential of this lipid as a biomarker to improve risk prediction beyond traditional markers like the estimated glomerular filtration rate (eGFR) and urine protein-to-creatinine ratio. nih.govnih.gov

Research Methodologies and Analytical Approaches in 1 Hexadecanoyl Sn Glycerol Studies

Lipidomics Platforms

Lipidomics strategies are broadly categorized into two main approaches: targeted and untargeted. The choice of platform depends on the research question, whether it is a hypothesis-driven inquiry or an exploratory study to discover novel biomarkers or metabolic pathways involving 1-Hexadecanoyl-sn-glycerol.

Targeted lipidomics is a quantitative approach focused on the measurement of a predefined set of known lipids, including 1-Hexadecanoyl-sn-glycerol. This hypothesis-driven method is selected when the aim is to verify and validate the presence and concentration of specific lipids of interest across multiple samples. creative-proteomics.comlcms.cz The primary advantage of targeted analysis is its high selectivity, sensitivity, and the ability to achieve accurate and precise quantification, often through the use of isotopically labeled internal standards. springernature.com

This approach is particularly useful in clinical research for the validation of biomarkers and in studies where the metabolic pathway involving 1-Hexadecanoyl-sn-glycerol is already suspected. lcms.cz Methodologies like multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) on tandem mass spectrometers are commonly employed to achieve the desired specificity and quantitative accuracy.

Untargeted, or discovery, lipidomics aims to provide a comprehensive and unbiased profile of all detectable lipids in a biological sample. creative-proteomics.comsciex.com This exploratory approach is not limited to a predefined list of lipids and is therefore ideal for discovering novel biomarkers and gaining a broader understanding of the lipidome in a particular physiological or pathological state. creative-proteomics.com

In the context of 1-Hexadecanoyl-sn-glycerol, an untargeted approach would not only measure this specific monoacylglycerol but also hundreds to thousands of other lipid species. caymanchem.com This allows for the identification of unexpected changes in lipid metabolism and the correlation of 1-Hexadecanoyl-sn-glycerol levels with other lipids. The workflow for untargeted lipidomics typically involves comprehensive sample extraction, followed by analysis using high-resolution mass spectrometry coupled with liquid chromatography. creative-proteomics.com The resulting complex datasets are then analyzed using advanced bioinformatics and statistical tools to identify significant lipid species. creative-proteomics.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is the cornerstone of modern lipidomics due to its high sensitivity, specificity, and ability to provide structural information. Various MS-based techniques are employed for the analysis of 1-Hexadecanoyl-sn-glycerol, each with its own advantages.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful and widely used technique for the analysis of monoacylglycerols like 1-Hexadecanoyl-sn-glycerol. creative-proteomics.comnih.gov This method combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. Reversed-phase HPLC is often utilized to chromatographically separate lipid isomers that have identical mass-to-charge ratios. caymanchem.com

In LC-MS analysis of 1-Hexadecanoyl-sn-glycerol, electrospray ionization (ESI) is a common technique that generates protonated molecules [M+H]⁺ or other adduct ions (e.g., [M+NH₄]⁺ or [M+Na]⁺). nih.govaocs.org Tandem mass spectrometry (MS/MS) can then be used to fragment these precursor ions, yielding characteristic product ions that provide structural information, such as the fatty acid composition. nih.govmdpi.com For instance, a characteristic fragmentation of monoacylglycerols is the neutral loss of the glycerol (B35011) head group, resulting in a fragment ion corresponding to the fatty acid. mdpi.com

| Precursor Ion | Characteristic Fragment Ion | Description |

| [M+H]⁺ | [M+H - C₃H₈O₃]⁺ | Neutral loss of the glycerol molecule |

| [M+NH₄]⁺ | [M+NH₄ - C₃H₈O₃]⁺ | Neutral loss of the glycerol molecule |

| [M+H]⁺ | [Fatty Acyl + H]⁺ | Ion representing the hexadecanoyl (palmitoyl) group |

| This table is interactive. Users can sort and filter the data. |

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. For non-volatile lipids like 1-Hexadecanoyl-sn-glycerol, a chemical derivatization step is necessary to increase their volatility and thermal stability. nih.govfao.org The most common derivatization method is silylation, which involves replacing the active hydrogen atoms in the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. nih.govfao.org

GC-MS with electron impact (EI) ionization is particularly useful for distinguishing between regioisomers of monoacylglycerols, such as 1-Hexadecanoyl-sn-glycerol (an α-monoacylglycerol) and 2-Hexadecanoyl-sn-glycerol (a β-monoacylglycerol). nih.gov The silylated derivatives of these isomers produce distinct fragmentation patterns in the mass spectrometer, allowing for their unambiguous identification. nih.gov For the TMS derivative of 1-monopalmitoyl-glycerol, characteristic fragment ions are observed that are not present in the spectrum of the 2-isomer. nih.gov

| Derivative | Isomer | Characteristic Fragment Ions (m/z) |

| Trimethylsilyl (TMS) | 1-Hexadecanoyl-sn-glycerol (α-isomer) | [M-15]⁺, [M-103]⁺, 205 |

| Trimethylsilyl (TMS) | 2-Hexadecanoyl-sn-glycerol (β-isomer) | [M-15]⁺, 218, 203, 191, 103 |

| This table is interactive. Users can sort and filter the data. |

Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, often coupled with a time-of-flight (TOF) analyzer, is a soft ionization technique that is well-suited for the analysis of a wide range of biomolecules, including lipids. imrpress.com In MALDI-MS, the analyte is co-crystallized with a matrix compound that absorbs laser energy, leading to the desorption and ionization of the analyte molecules with minimal fragmentation. imrpress.com

While MALDI-MS is more commonly reported for the analysis of larger lipids like triacylglycerols and phospholipids (B1166683), it can also be applied to the analysis of monoacylglycerols. imrpress.comnih.gov This technique offers the advantage of rapid analysis with minimal sample preparation and is tolerant to salts and other contaminants. imrpress.com For the analysis of 1-Hexadecanoyl-sn-glycerol, MALDI-TOF MS would typically detect the molecule as an adduct with a cation, such as [M+Na]⁺ or [M+K]⁺. Tandem MS (TOF/TOF) can be performed to obtain structural information from the fragmentation of the selected precursor ion. nih.gov

Matrix-Assisted Laser Desorption/Ionization (MALDI)

MALDI-Time of Flight (TOF)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a rapid and sensitive method for the analysis of lipids. In the context of 1-Hexadecanoyl-sn-glycerol, this technique is adept at determining the intact mass of the molecule, typically observed as an adduct with sodium ([M+Na]⁺) or potassium ([M+K]⁺). The soft ionization nature of MALDI minimizes in-source fragmentation, providing a clear molecular ion profile. maastrichtuniversity.nlcreative-proteomics.comaocs.org

Post-source decay (PSD) analysis in MALDI-TOF instruments can be utilized to induce fragmentation of the selected precursor ion, offering insights into the fatty acid composition. For monoacylglycerols, a characteristic fragmentation pathway involves the neutral loss of the glycerol headgroup. While specific fragmentation data for 1-Hexadecanoyl-sn-glycerol via MALDI-TOF is not extensively documented in publicly available literature, analysis of structurally related glycerolipids, such as those containing a palmitoyl (B13399708) group, indicates that fragmentation patterns can reveal the constituent fatty acids. nih.govnih.gov

The choice of matrix is a critical parameter in MALDI-TOF analysis of lipids, with 2,5-dihydroxybenzoic acid (DHB) being a commonly used matrix for these compounds. mdpi.com

MALDI-Quadrupole Ion Trap-TOF

The hybrid MALDI-Quadrupole Ion Trap-Time of Flight (MALDI-QIT-TOF) mass spectrometer combines the benefits of MALDI ionization with the capabilities of an ion trap for multi-stage tandem mass spectrometry (MSⁿ). This allows for more detailed structural analysis of lipids like 1-Hexadecanoyl-sn-glycerol. nih.govnih.gov The quadrupole can be used to selectively isolate the precursor ion of interest, which is then fragmented in the ion trap. The resulting fragment ions are subsequently analyzed by the TOF mass analyzer, providing high-resolution mass measurements.

This technique is particularly valuable for differentiating isomeric lipid species and for elucidating the precise structure of the molecule through controlled fragmentation experiments. longdom.orglongdom.org The ability to perform MS/MS directly on tissue sections also makes MALDI-QIT-TOF a powerful tool for lipid imaging studies. nih.gov

High Resolution Accurate Mass (HRAM) Mass Spectrometry

High-Resolution Accurate Mass (HRAM) spectrometry, often performed on instruments like Orbitraps or high-resolution TOF analyzers, is essential for the unambiguous identification of 1-Hexadecanoyl-sn-glycerol in complex biological mixtures. HRAM provides mass measurements with high precision (typically below 5 ppm error), which allows for the confident determination of the elemental composition of the detected ions. massbank.euacs.org

The monoisotopic mass of 1-Hexadecanoyl-sn-glycerol is 330.2770 g/mol . nih.gov When analyzed by HRAM, it is commonly detected as its sodium adduct ([C₁₉H₃₈O₄ + Na]⁺), with a calculated accurate mass of 353.2662 m/z. massbank.eu

A publicly available LC-ESI-QTOF MS2 spectrum of 1-hexadecanoyl-sn-glycerol, with the precursor ion being the sodium adduct at m/z 353.2662, shows characteristic fragment ions. These fragments provide structural confirmation of the molecule.

| Observed m/z | Tentative Formula | Mass | Error (ppm) |

| 137.0923 | C₇H₁₄NaO⁺ | 137.0937 | -9.81 |

| 158.9846 | C₁₀NaO⁺ | 158.9841 | 2.87 |

| 264.9888 | C₁₆H₂NaO₃⁺ | 264.9896 | -3.14 |

| 292.9808 | C₁₇H₂NaO₄⁺ | 292.9845 | -12.63 |

| 353.2660 | C₁₉H₃₈NaO₄⁺ | 353.2662 | -0.52 |

This data is based on an LC-ESI-QTOF MS2 spectrum of the [M+Na]⁺ adduct of 1-hexadecanoyl-sn-glycerol. massbank.eu

Shotgun Lipidomics

Shotgun lipidomics is a high-throughput approach that enables the direct analysis of the lipidome from a biological extract without prior chromatographic separation. thermofisher.comnih.govnih.gov This method relies on the intrinsic properties of different lipid classes to be selectively ionized and fragmented in the mass spectrometer.

For the analysis of monoacylglycerols like 1-Hexadecanoyl-sn-glycerol, a characteristic fragmentation is the neutral loss of the glycerol headgroup, which can be used as a signature to identify this lipid class. nih.gov The analysis is typically performed by direct infusion of the lipid extract into the mass spectrometer, often a triple quadrupole or a high-resolution instrument. nih.govresearchgate.net